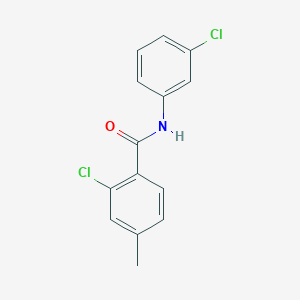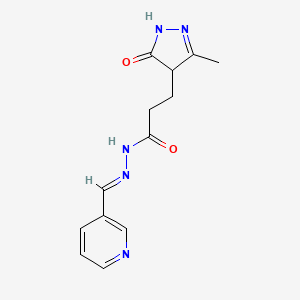
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that belongs to the class of amides. It has been widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes, including carbonic anhydrase and acetylcholinesterase. By inhibiting these enzymes, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may disrupt the normal physiological processes of cancer cells and nerve cells, leading to their death.
Biochemical and Physiological Effects:
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of acid-base balance in the body, and the modulation of neurotransmitter function in the brain. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is relatively stable and can be stored for extended periods without degradation. However, one of the limitations of using 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide may have off-target effects that could complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of carbonic anhydrase and acetylcholinesterase, which could have potential therapeutic applications in cancer and neurological disorders. Another area of interest is the investigation of the potential anti-inflammatory and antioxidant effects of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide, which could have implications for a variety of diseases. Finally, the development of new methods for the synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide could lead to improved yields and purity, which could facilitate its use in future research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide can be achieved through several methods, including the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride, followed by the reaction with 3-chloroaniline. Another method involves the reaction of 2-chloro-4-methylbenzoic acid with phosphorus oxychloride, followed by the reaction with 3-chloroaniline. Both methods yield 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide with high purity and yield.
Applications De Recherche Scientifique
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been used in scientific research as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. Additionally, 2-chloro-N-(3-chlorophenyl)-4-methylbenzamide has been investigated as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitters in the brain.
Propriétés
IUPAC Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UESZWTWHQDUXPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-chlorophenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)benzyl]-2-thiophenesulfonamide](/img/structure/B5796136.png)



![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)

![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)


![1-(4-bromophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B5796220.png)
